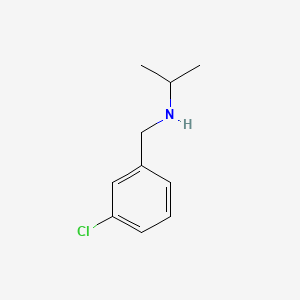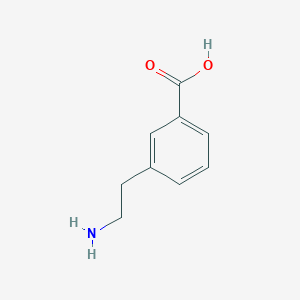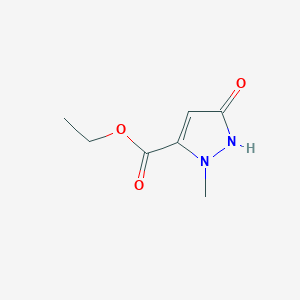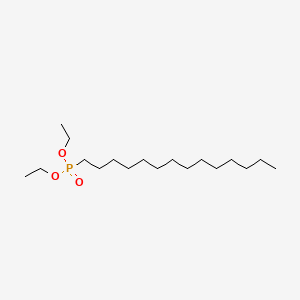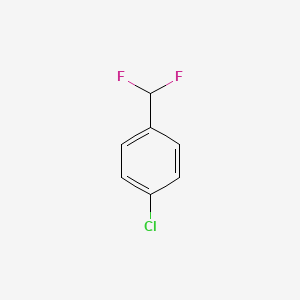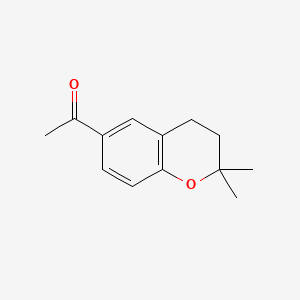
2,2-二甲基-6-乙酰基色苷
概述
描述
“2,2-Dimethyl-6-acetylchroman” is a chemical compound with the molecular formula C13H16O2 . It is a type of chroman, a class of chemicals that are derivatives of chromene .
Synthesis Analysis
The synthesis of “2,2-Dimethyl-6-acetylchroman” or similar compounds often involves complex organic reactions. For instance, one study describes the synthesis of 2,2-dimethylchromene derivatives as potential antifungal agents . Another study discusses the application of acyl Meldrum’s acid derivatives in organic synthesis . A third study presents the asymmetric synthesis of four stereoisomers of 2,2-dimethyl-3-hydroxy-4 .Molecular Structure Analysis
The molecular structure of “2,2-Dimethyl-6-acetylchroman” can be analyzed using various techniques. For example, one study presents the crystal and molecular structure analysis of 2,6-dimethyl-3-acetyl-5-carbomethoxy-4-phenyl-1,4-dihydropyridine . Another study discusses the physicochemical properties of four molecular complexes containing the proton acceptor molecule, 6,6′-dimethyl-2,2′-bipyridyl .Chemical Reactions Analysis
The chemical reactions involving “2,2-Dimethyl-6-acetylchroman” can be complex. One study discusses the stereochemical analysis of benzil reduction , while another study presents the process optimization with acid functionalised activated carbon derived from corncob for production of 4-hydroxymethyl-2,2-dimethyl-1,3-dioxolane and 5-hydroxy-2,2-dimethyl-1,3-dioxane .Physical And Chemical Properties Analysis
The physical and chemical properties of “2,2-Dimethyl-6-acetylchroman” can be analyzed using various techniques. For instance, one study presents the computational study of physicochemical, optical, and thermodynamic properties of 2,2-dimethylchromene derivatives . Another study discusses physical and thermal analysis methods .科学研究应用
1. Antifungal Agents in Agriculture
- Results : Most of the target compounds exhibited significant antifungal activity at a concentration of 50 μg/mL. One compound, 4j, displayed more promising antifungal potency against several strains than two commercially available fungicides, with EC50 values ranging from 4.0 to 7.7 μg/mL .
2. Botanical Fungicides
- Results : The research provides a theoretical basis for the future application of 2,2-dimethyl-6-acetylchroman derivatives as botanical fungicides in agriculture .
3. Anti-leishmanial Agents
安全和危害
The safety data sheet for “2,2-Dimethyl-6-acetylchroman” provides information about its hazards. It mentions that it is harmful if swallowed, toxic in contact with skin, causes severe skin burns and eye damage, fatal if inhaled, may cause damage to organs through prolonged or repeated exposure if inhaled, and is toxic to aquatic life with long-lasting effects .
属性
IUPAC Name |
1-(2,2-dimethyl-3,4-dihydrochromen-6-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-9(14)10-4-5-12-11(8-10)6-7-13(2,3)15-12/h4-5,8H,6-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNRXTFUVMPVXBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)OC(CC2)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90954124 | |
| Record name | 1-(2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90954124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-6-acetylchroman | |
CAS RN |
32333-31-6 | |
| Record name | Ketone, 2,2-dimethyl-6-chromany methyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032333316 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90954124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

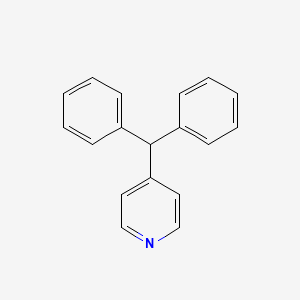
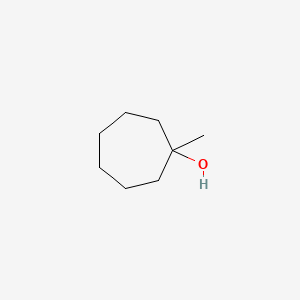
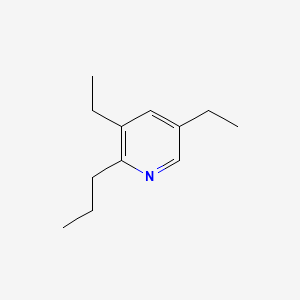
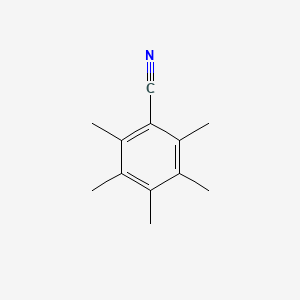
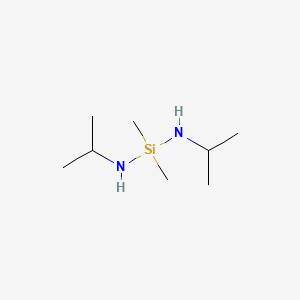
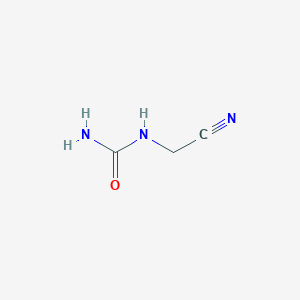
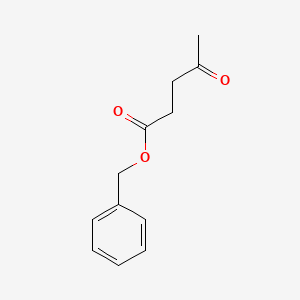
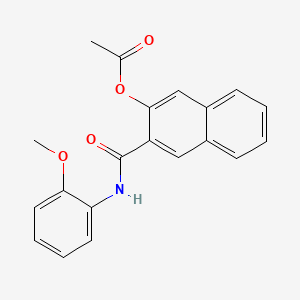
![Acetic acid, [(aminoiminomethyl)thio]-](/img/structure/B1596539.png)
